N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-3-methoxybenzenesulfonamide is a complex organic compound that features a furan ring, a piperazine moiety, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-3-methoxybenzenesulfonamide are currently unknown. This compound is a furan derivative, and furan derivatives have been found to interact with various targets or receptors in the body . .
Mode of Action
The mode of action of This compound Furan derivatives have been known to interact with their targets in various ways, such as acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical Pathways
The biochemical pathways affected by This compound Furan derivatives have been known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME properties of This compound Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
The molecular and cellular effects of This compound Furan derivatives have been known to exhibit various therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-3-methoxybenzenesulfonamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted furan, piperazine, and benzenesulfonamide derivatives, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential use as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide: Shares structural similarities and potential therapeutic applications.
Uniqueness
N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-3-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-26-14-4-2-5-15(12-14)28(24,25)19-13-17(22)20-7-9-21(10-8-20)18(23)16-6-3-11-27-16/h2-6,11-12,19H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBWACUSYKFSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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